![molecular formula C6H2Br2Cl2 B3033092 1,2-Dibromo-3,5-dichlorobenzene CAS No. 81067-40-5](/img/structure/B3033092.png)
1,2-Dibromo-3,5-dichlorobenzene
Overview
Description
“1,2-Dibromo-3,5-dichlorobenzene” is a chemical compound with the molecular formula C6H2Br2Cl2 . It is a white to beige-brown crystalline powder .
Synthesis Analysis
The synthesis of “1,2-Dibromo-3,5-dichlorobenzene” involves treatment with iPrMgCl.LiCl in THF and then DMF at 0°C, followed by the reaction with molecular iodine and aq NH3, yielding the corresponding aromatic nitrile .
Molecular Structure Analysis
The molecular weight of “1,2-Dibromo-3,5-dichlorobenzene” is 225.898 . The IUPAC Standard InChI is InChI=1S/C6H3BrCl2/c7-4-2-1-3-5 (8)6 (4)9/h1-3H
.
Physical And Chemical Properties Analysis
“1,2-Dibromo-3,5-dichlorobenzene” has a melting point of 73-75 °C (lit.) and a boiling point of 232 °C757 mm Hg (lit.) . Its density is roughly estimated to be 1.6351 and its refractive index is estimated to be 1.5700 .
Scientific Research Applications
Solar Energy Research
1,2-Dibromo-3,5-dichlorobenzene has been used in the field of solar energy research. Specifically, it has been used in the development of all-polymer solar cells . In a study, three perhalogenated thiophenes, which are 3,4-dibromo-2,5-diiodothiophene (SA-T1), 2,5-dibromo-3,4-diiodothiophene (SA-T2), and 2,3-dibromo-4,5-diiodothiophene (SA-T3), were adopted as solid additives (SAs) to optimize the performance of all-polymer organic solar cells (APSCs) . The introduction of these SAs led to enhanced power conversion efficiencies of 17.4–18.3% .
Chemical Synthesis
1,2-Dibromo-3,5-dichlorobenzene can be used in chemical synthesis. For example, it can be used in the preparation of aryl bromide by the process of deprotonation .
Safety and Hazards
Mechanism of Action
Target of Action
1,2-Dibromo-3,5-dichlorobenzene is a halogenated aromatic compoundSimilar compounds are known to interact with various cellular components, including proteins and dna .
Mode of Action
Halogenated aromatic compounds generally undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then undergoes a second step where a proton is removed, yielding a substituted benzene ring .
Biochemical Pathways
For instance, chlorobenzenes are metabolized via hydroxylation, where chlorine atoms are replaced by hydroxyl groups to form catechol, followed by ring fission via the ortho-cleavage pathway .
Pharmacokinetics
The molecular weight of the compound is 304794 Da , which may influence its absorption and distribution in the body.
Result of Action
Halogenated aromatic compounds can cause various cellular effects, including cytotoxicity and genotoxicity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,2-Dibromo-3,5-dichlorobenzene. For instance, the compound’s volatility can lead to its release into the environment, potentially contaminating air, soil, and water . This environmental presence could lead to human exposure through ingestion or inhalation .
properties
IUPAC Name |
1,2-dibromo-3,5-dichlorobenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2Cl2/c7-4-1-3(9)2-5(10)6(4)8/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWVWUFIFRXKDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Br)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2Cl2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60554675 | |
Record name | 1,2-Dibromo-3,5-dichlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60554675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
81067-40-5 | |
Record name | 1,2-Dibromo-3,5-dichlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60554675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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